molecular formula C8H11Br2N B1281204 4-(3-Bromopropyl)pyridine hydrobromide CAS No. 64262-18-6

4-(3-Bromopropyl)pyridine hydrobromide

Cat. No. B1281204
Key on ui cas rn: 64262-18-6
M. Wt: 280.99 g/mol
InChI Key: VVISLVDOBRHPMY-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

A solution of 3-pyridin-4-yl-propan-1-ol (2.88 mL) in hydrobromic acid (16 mL, 141.43 mmol) was heated at reflux at 135° C. for 18 h. The cooled solution was concentrated under vacuum and the residue was re-dissolved in isopropanol and re-concentrated (this process was repeated three more times). The residue was dissolved in isopropanol, decolouriseed by boiling with activated charcoal, filtered, and the clear solution left to crystallise in a freezer over 48 h. The resulting crystals were removed by filtration, washed with isopropanol/diethyl ether (1:1) followed by diethyl ether and then dried under vacuum at 40° C. and at room temperature to afford the sub-titled compound as a pale brown solid (3.55 g).
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9]O)=[CH:3][CH:2]=1.[BrH:11]>>[BrH:11].[Br:11][CH2:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.88 mL
Type
reactant
Smiles
N1=CC=C(C=C1)CCCO
Name
Quantity
16 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated (this process
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
the clear solution left
CUSTOM
Type
CUSTOM
Details
to crystallise in a freezer over 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The resulting crystals were removed by filtration
WASH
Type
WASH
Details
washed with isopropanol/diethyl ether (1:1)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. and at room temperature

Outcomes

Product
Name
Type
product
Smiles
Br.BrCCCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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